Ethyl 3-(diethylamino)propanoate
Description
Significance as a Versatile Synthetic Intermediate
The primary significance of ethyl 3-(diethylamino)propanoate in chemical science lies in its role as a versatile synthetic intermediate. Its bifunctional nature, containing both a nucleophilic tertiary amine and an electrophilic ester, allows it to be a valuable precursor in the synthesis of more complex molecules. ontosight.ai This includes the production of pharmaceuticals, agrochemicals, dyes, and pesticides. ontosight.ai For instance, it can serve as a starting material in the development of local anesthetics and other medicinal compounds. ontosight.ai
The broader class of molecules to which it belongs, β-amino esters, are fundamental building blocks in organic synthesis. These compounds are precursors to β-amino acids and are integral to the synthesis of peptides and other biologically active molecules. Furthermore, the polymerization of β-amino esters leads to the formation of poly(β-amino esters) (PBAEs), a class of biodegradable polymers with significant applications in the biomedical field, including gene delivery and drug formulation. rug.nlnih.govfrontiersin.org
Classification within Ester and Amine Compound Families
From a structural standpoint, this compound is a member of two major families of organic compounds: esters and amines. ontosight.ai
Ester: It is an ethyl ester of 3-(diethylamino)propanoic acid. The ester functional group consists of a carbonyl group bonded to an oxygen atom, which is in turn bonded to an ethyl group (-COOCH2CH3).
Amine: It is also classified as a tertiary amine. The nitrogen atom is bonded to three carbon atoms: two from the ethyl groups and one from the propanoate backbone. ontosight.aichemchart.comuni.lu
This dual classification is key to its chemical reactivity and its utility in synthesis.
Historical Context and Early Investigations
The synthesis of this compound is a classic example of a conjugate addition reaction, specifically the aza-Michael addition. The historical roots of this type of transformation date back to 1887, when Arthur Michael first reported the addition of enolates to α,β-unsaturated carbonyl compounds. researchgate.net This reaction has since become a fundamental method for carbon-carbon and carbon-heteroatom bond formation.
Chemical Compound Data
| Compound Name |
| This compound |
| Diethylamine (B46881) |
| Ethyl acrylate (B77674) |
| 3-(diethylamino)propanoic acid |
| Ethyl 3-(pyridin-2-ylamino)propanoate |
| Dabigatran (B194492) etexilate |
| Ethyl 3-(methylamino)propanoate |
| Tolafentrine |
| Ethyl 3-(diethylamino)acrylate |
| Ethyl propiolate |
| Ethyl 3,3-diethoxypropanoate |
| Ethyl 3-ethoxypropionate |
Chemical Properties
| Property | Value |
| Molecular Formula | C9H19NO2 uni.lu |
| Molecular Weight | 173.25 g/mol ontosight.ai |
| Appearance | Clear liquid ontosight.ai |
| Boiling Point | 220-230°C ontosight.ai |
| IUPAC Name | This compound chemchart.comuni.lu |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(diethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISKADULUYVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203661 | |
| Record name | Ethyl 3-(diethylamino)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5515-83-3 | |
| Record name | β-Alanine, N,N-diethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5515-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3-(diethylamino)propionate | |
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| Record name | 5515-83-3 | |
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| Record name | Ethyl 3-(diethylamino)propionate | |
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| Record name | Ethyl 3-(diethylamino)propionate | |
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Synthetic Methodologies and Reaction Pathways
Direct Esterification and Transesterification Approaches
Esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of Ethyl 3-(diethylamino)propanoate synthesis, this involves the reaction of a carboxylic acid with ethanol (B145695).
The direct esterification of 3-(diethylamino)propionic acid with ethanol represents a classical approach to forming this compound. This acid-catalyzed reaction, often referred to as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. quora.com The reaction is reversible, and to drive the equilibrium towards the product (the ester), the water formed during the reaction is typically removed. quora.com
Commonly used catalysts for this type of reaction include mineral acids like sulfuric acid or p-toluenesulfonic acid. researchgate.netceon.rs The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbonyl group. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product, this compound. quora.com The reaction rate and yield can be influenced by factors such as temperature and the molar ratio of the reactants. ceon.rs For instance, studies on similar esterifications, such as propanoic acid with ethanol, have been conducted at temperatures ranging from 60°C to 75°C. researchgate.netresearchgate.net
Michael Addition Reactions
The aza-Michael addition is a highly efficient method for forming carbon-nitrogen bonds and is a key strategy for synthesizing β-amino esters like this compound. researchgate.netresearchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. semanticscholar.org
The reaction between diethylamine (B46881) and ethyl acrylate (B77674) is a prominent example of an aza-Michael addition. researchgate.net This process can be facilitated by a base catalyst or even proceed without a catalyst under certain conditions. semanticscholar.orgresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the electron-deficient ethyl acrylate. researchgate.net This reaction is valued for its atom economy and often proceeds with high yield under mild conditions. upc.edu
The efficiency of the aza-Michael addition between diethylamine and ethyl acrylate is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. Research has shown that while some aza-Michael additions can proceed at room temperature, adjusting the temperature can significantly impact the reaction rate and yield. mdpi.compsu.edu For example, in related systems, increasing the temperature from 50°C to 100°C was explored to improve the yield. rsc.org
The molar ratio of the amine to the acrylate is another critical factor. While a stoichiometric ratio can be effective, using an excess of one reagent may be employed to drive the reaction to completion. psu.edursc.org The choice of catalyst and solvent (or lack thereof) also plays a crucial role in optimizing the synthesis. organic-chemistry.org For instance, the reaction between diethylamine and methyl acrylate has been shown to reach full conversion in 80 minutes at room temperature without a solvent. rsc.org
Table 1: Selected Conditions for Aza-Michael Addition of Amines to Acrylates
| Amine | Acrylate | Catalyst/Conditions | Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Diethylamine | Ethyl Acrylate | LiClO4, Solvent-Free, RT | 2-3 days | Very Good Yields | researchgate.net |
| Diethylamine | Methyl Acrylate | None, Solvent-Free, RT | 80 min | Full Conversion | rsc.org |
| Benzylamine | Methyl Acrylate | None, 0°C | 2.5 h | 56% | mdpi.com |
Note: This table presents data from various studies on aza-Michael additions and may not exclusively represent the synthesis of this compound but provides context for reaction optimization.
A variety of catalysts have been developed to enhance the rate and selectivity of the aza-Michael addition. These range from simple bases to more complex Lewis acids and organocatalysts. researchgate.net Lewis acids like lithium perchlorate (B79767) (LiClO4) have proven to be particularly effective catalysts for the addition of amines to α,β-unsaturated esters. researchgate.netorganic-chemistry.org The use of LiClO4 can accelerate the reaction significantly, often allowing it to proceed at room temperature with high yields. organic-chemistry.orgepa.gov
The catalytic role of LiClO4 is attributed to its ability to activate the α,β-unsaturated ester, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org Other catalyst systems reported for aza-Michael additions include silica-supported aluminum chloride, ceric ammonium (B1175870) nitrate, and various ionic liquids. organic-chemistry.orgtandfonline.com The choice of catalyst can influence the reaction's efficiency, with some systems offering advantages like reusability and environmental friendliness. organic-chemistry.orgresearchgate.net
Table 2: Effect of Catalyst on Aza-Michael Addition of Diethylamine to Ethyl Acrylate
| Entry | Amine | Michael Acceptor | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Diethylamine | Ethyl Acrylate | LiClO4 (10) | Solvent-Free, RT | 3 days | 91 | researchgate.net |
Note: This table illustrates the performance of different catalysts in the aza-Michael addition of diethylamine to acrylate esters.
A significant advancement in the synthesis of β-amino esters via the aza-Michael addition is the development of solvent-free reaction conditions. researchgate.netsemanticscholar.org Performing the reaction "neat" (without a solvent) offers numerous benefits, aligning with the principles of green chemistry. organic-chemistry.org These advantages include reduced waste, lower costs, and often simpler work-up procedures. semanticscholar.orgorganic-chemistry.org
Several studies have demonstrated that the addition of diethylamine to ethyl acrylate can proceed efficiently at room temperature without any solvent, sometimes in the presence of a catalyst like LiClO4 or even without any catalyst at all. researchgate.netsemanticscholar.org The experimental procedure is often as simple as mixing the amine and the acrylate and stirring at room temperature. semanticscholar.org This solvent-free approach has been successfully applied to a range of amines and α,β-unsaturated compounds, yielding the desired β-amino derivatives in excellent yields. semanticscholar.orgorganic-chemistry.org The reusability of catalysts like LiClO4 further enhances the environmental and economic benefits of these solvent-free methods. organic-chemistry.org
Base-Catalyzed Aza-Michael Addition of Diethylamine to Ethyl Acrylate
Synthesis of Advanced Derivatives and Analogues
The structural scaffold of this compound serves as a versatile platform for the synthesis of more complex molecules with tailored properties. Modifications can be targeted at the tertiary amine, the ester group, or the ethyl backbone, leading to a diverse array of advanced derivatives and analogues. Key synthetic strategies include Michael additions, amidation reactions to form carboxamides, and other substitution reactions.
Pathways to Ethylene Glycol 3-Diethylamino-propionate Methacrylate (B99206) (EGDPM)
Ethylene Glycol 3-Diethylamino-propionate Methacrylate (EGDPM) is a polymerizable derivative of this compound. Its synthesis is primarily achieved through a Michael Addition reaction. mdpi.com This type of reaction involves the addition of a nucleophile—in this case, the secondary amine implicit in the starting materials—to an α,β-unsaturated carbonyl compound.
The synthesis of EGDPM has been explored for its potential application as a co-initiator in dental resin polymerization. mdpi.com The compound is synthesized and subsequently characterized using spectroscopic methods such as Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm its structure. mdpi.com The photopolymerization kinetics of dental resin mixtures containing EGDPM can be monitored by real-time infrared spectroscopy. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Diethylamine | Ethylene glycol methacrylate | Ethylene Glycol 3-Diethylamino-propionate Methacrylate (EGDPM) | Michael Addition | mdpi.com |
Synthesis of Coumarin-Based Carboxamido Ester Derivatives
Coumarin-3-carboxamides are a significant class of compounds with various biological activities. researchgate.netresearchgate.net The synthesis of coumarin-based carboxamido ester derivatives can be approached through several established routes, which could be adapted to incorporate the structural motifs of this compound. Generally, these syntheses involve the formation of an amide bond between a coumarin-3-carboxylic acid or its activated derivative and an amine. researchgate.netnih.govnih.gov
One prevalent method involves the reaction of coumarin-3-carboxylic acid with an amino acid methyl ester in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This peptide coupling methodology yields coumarin-3-amino acid methyl ester derivatives. nih.gov To create a derivative incorporating the diethylamino propanoate moiety, one could hypothesize a pathway starting with the hydrolysis of this compound to 3-(diethylamino)propanoic acid. This acid could then be coupled with an amino-substituted coumarin (B35378).
Alternatively, a more direct approach involves the amidation of ethyl coumarin-3-carboxylate with primary amines to yield coumarin-3-carboxamides. nih.gov Another strategy is the multi-component reaction between a salicylaldehyde, an amine (such as diethylamine), and diethyl malonate. researchgate.net
A generalized scheme for the formation of coumarin-3-carboxamides is presented below:
| Precursor 1 | Precursor 2 | Coupling/Reaction Conditions | Product Type | Reference |
| Coumarin-3-carboxylic acid | Amino acid methyl esters | DCC, HOBT | Coumarin-3-amino acid methyl esters | nih.gov |
| Coumarin-3-carboxylic acid | Anilines | HATU, Et₃N | Coumarin-3-carboxamides | researchgate.net |
| Ethyl coumarin-3-carboxylate | Primary amines | Heat/Catalyst | Coumarin-3-carboxamides | nih.gov |
| Salicylaldehyde, Diethyl malonate | Amines | Heterogeneous catalyst | Coumarin-3-carboxamides | researchgate.net |
Formation of Other Substituted Propanoate Analogues
The synthesis of other substituted propanoate analogues can be achieved by modifying the amine or ester components of the parent molecule. A notable example is the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate. This analogue is prepared by reacting 2-aminopyridine (B139424) with ethyl acrylate in anhydrous ethanol, using trifluoromethanesulfonic acid as a catalyst. google.com The reaction is typically conducted under nitrogen protection at elevated temperatures (120-160 °C) for 16-20 hours. google.com This process demonstrates a method to introduce different amino groups at the 3-position of the ethyl propanoate backbone.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |
| 2-Aminopyridine | Ethyl acrylate | Trifluoromethanesulfonic acid | Anhydrous ethanol | Ethyl 3-(pyridin-2-ylamino)propanoate | google.com |
Further structural diversity can be envisioned through various chemical transformations. For instance, transesterification of the ethyl ester with different alcohols would yield a range of alkyl 3-(diethylamino)propanoates. The tertiary amine functionality itself can be a site for chemical modification, such as quaternization with alkyl halides to produce quaternary ammonium salts, which would significantly alter the physicochemical properties of the molecule.
Chemical Reactivity and Transformation Studies
Reactivity of Amino and Ester Functional Groups
The chemical behavior of Ethyl 3-(diethylamino)propanoate is dictated by the interplay of its tertiary amine and ethyl ester functionalities. The lone pair of electrons on the nitrogen atom of the diethylamino group imparts nucleophilic and basic properties, making it susceptible to reactions with electrophiles and acids. Concurrently, the ester group, with its electrophilic carbonyl carbon, is a target for nucleophilic attack, leading to hydrolysis or transesterification reactions. The proximity of these two groups can also lead to intramolecular interactions and unique reaction pathways.
The synthesis of this compound itself is a prime example of the reactivity of its constituent parts, typically formed through the aza-Michael addition of diethylamine (B46881) to ethyl acrylate (B77674). organicchemistrydata.orgmdpi.comrsc.org This reaction underscores the nucleophilic character of the amine and the electrophilic nature of the acrylate's β-carbon.
Amine-Based Reactions
The tertiary amine group is a key center of reactivity in this compound, participating in protonation and salt formation, as well as serving as a nucleophile in various reactions.
As a tertiary amine, the nitrogen atom in this compound can readily accept a proton from an acid to form a quaternary ammonium (B1175870) salt. This protonation is a reversible equilibrium process, and the extent of protonation is dependent on the pH of the solution and the pKa of the conjugate acid. While the specific pKa for this compound is not widely reported, a reasonable estimate can be drawn from the pKa of the structurally similar β-alanine ethyl ester, which is approximately 9.13. organicchemistrydata.org This indicates that in acidic to neutral solutions, the compound will exist predominantly in its protonated, water-soluble form.
The formation of salts is a common and important reaction for this compound. For instance, reaction with hydrochloric acid (HCl) would yield this compound hydrochloride. researchgate.net These salt forms often exhibit different physical properties, such as increased water solubility and crystallinity, compared to the free base.
Table 1: Estimated Acid-Base Properties
| Property | Value | Reference |
|---|
Note: The pKa value is for the structurally similar β-alanine ethyl ester and serves as an approximation.
Ester Hydrolysis and Stability in Reaction Environments
The ethyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-(diethylamino)propanoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. wikipedia.org In alkaline environments, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. chemrxiv.org The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Table 2: Factors Influencing Ester Hydrolysis
| Condition | Effect on Hydrolysis Rate |
|---|---|
| Acidic pH | Catalyzes hydrolysis |
| Basic pH | Catalyzes hydrolysis |
Electrophilic and Nucleophilic Characterizations
This compound possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical reactions.
Nucleophilic Character:
The primary nucleophilic center is the nitrogen atom of the diethylamino group. The lone pair of electrons on the nitrogen can attack electrophilic species. A key example of this nucleophilicity is the quaternization reaction, where the nitrogen atom attacks an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. researchgate.netresearchgate.net This reaction is a common transformation for tertiary amines.
The nitrogen atom can also participate in acylation reactions with acylating agents like acid chlorides or anhydrides, although this is less common for tertiary amines compared to primary and secondary amines.
Electrophilic Character:
The most significant electrophilic center in the molecule is the carbonyl carbon of the ethyl ester group. This carbon is susceptible to attack by a wide range of nucleophiles. Besides hydrolysis (reaction with water), the ester can undergo transesterification when treated with another alcohol in the presence of an acid or base catalyst. nih.govmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) would lead to the formation of Mthis compound and ethanol.
Table 3: Summary of Electrophilic and Nucleophilic Reactions
| Reaction Type | Reactant Type | Product Type |
|---|---|---|
| Nucleophilic (N-centered) | Alkyl Halide | Quaternary Ammonium Salt |
| Electrophilic (C-centered) | Alcohol (Transesterification) | New Ester |
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum of Ethyl 3-(diethylamino)propanoate provides valuable information about the number of different types of protons and their neighboring environments. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each unique proton group. rsc.org
The structure of this compound (CCN(CC)CCC(=O)OCC) leads to the following expected proton signals:
A triplet for the methyl protons of the ethyl ester group.
A quartet for the methylene (B1212753) protons of the ethyl ester group.
Two overlapping triplets for the two methylene groups of the propanoate backbone.
A quartet for the methylene protons of the diethylamino group.
A triplet for the methyl protons of the diethylamino group.
The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and the splitting pattern (multiplicity) is determined by the number of adjacent protons (n+1 rule).
Interactive Table: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 300 MHz. rsc.org
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Inferred Structural Fragment |
|---|---|---|---|---|
| Ethyl ester -CH₃ | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| Diethylamino -CH₃ | ~1.03 | Triplet | 6H | -N-(CH₂-CH₃ )₂ |
| Ethyl ester -CH₂- | ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| Diethylamino -CH₂- | ~2.55 | Quartet | 4H | -N-(CH₂ -CH₃)₂ |
| Propanoate -CH₂-N | ~2.75 | Triplet | 2H | -CH₂ -N(CH₂CH₃)₂ |
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. rsc.org Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups.
The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization state of the carbon. libretexts.org Carbons bonded to electronegative atoms like oxygen and nitrogen are shifted downfield. libretexts.orgdocbrown.info
Interactive Table: ¹³C NMR Spectral Data for this compound Data recorded in CDCl₃ at 300 MHz. rsc.org
| Signal Assignment | Chemical Shift (δ) (ppm) | Inferred Structural Fragment |
|---|---|---|
| Carbonyl C=O | ~172.5 | C =O |
| Ethyl ester -O-CH₂ | ~60.4 | -O-CH₂ -CH₃ |
| Propanoate -CH₂-N | ~49.3 | -CH₂ -N(CH₂CH₃)₂ |
| Diethylamino -N-CH₂ | ~47.6 | -N-(CH₂ -CH₃)₂ |
| Propanoate -CH₂-C=O | ~32.4 | -CH₂ -C(=O)O- |
| Ethyl ester -CH₃ | ~14.2 | -O-CH₂-CH₃ |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques can be employed. While specific experimental data for this compound is not detailed in the provided sources, the application of these techniques can be inferred.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a cross-peak between the triplet at ~1.25 ppm (ester -CH₃) and the quartet at ~4.12 ppm (ester -O-CH₂-), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the carbon signal at ~60.4 ppm would show a correlation to the proton signal at ~4.12 ppm, assigning both to the ester's O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the carbonyl carbon at ~172.5 ppm would show a correlation to the protons of the adjacent methylene groups, confirming the ester linkage.
These advanced methods, when used in combination, provide a powerful toolkit for the complete and detailed structural determination of complex organic molecules like this compound. ipb.ptnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds within its structure. rsc.orgnist.gov
Key absorptions include:
A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.
Stretches corresponding to C-O bonds of the ester.
Stretches and bends associated with C-H bonds in the alkyl chains.
Vibrations related to the C-N bond of the tertiary amine.
Interactive Table: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~1730 | Strong | C=O Stretch | Ester |
| ~2970-2800 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |
| ~1180 | Strong | C-O Stretch | Ester |
| ~1465 | Medium | C-H Bend | Alkane (CH₂) |
| ~1375 | Medium | C-H Bend | Alkane (CH₃) |
| ~1250-1000 | Medium-Strong | C-N Stretch | Tertiary Amine |
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several characteristic fragment ions. rsc.org
The molecular weight of this compound (C₉H₁₉NO₂) is 173.25 g/mol . nist.gov The mass spectrum will show a molecular ion peak at m/z = 173. The most prominent fragmentation pathway for tertiary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, the base peak is often observed at m/z = 86, corresponding to the [CH₂=N(CH₂CH₃)₂]⁺ fragment.
Interactive Table: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 173 | [M]⁺ (Molecular Ion) | [C₉H₁₉NO₂]⁺ |
| 100 | [M - C₄H₉N]⁺ | [C₄H₈O₂]⁺ |
| 86 | [CH₂N(CH₂CH₃)₂]⁺ | [C₅H₁₂N]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ | [C₄H₁₀N]⁺ |
| 58 | [CH₂=NCH₂CH₃]⁺ | [C₃H₈N]⁺ |
Data derived from fragmentation patterns. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy (for derivatives)
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for analyzing compounds that possess a chromophore—a part of the molecule that absorbs light in the UV-Vis range (typically 200-800 nm). While this compound itself lacks a strong chromophore and thus exhibits minimal UV absorbance, its derivatives can be specifically designed to be UV-active.
This is particularly useful in synthetic chemistry for monitoring the progress of reactions and for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. The introduction of an aromatic or conjugated system into the molecule serves to create a chromophore.
Taking the example of Ethyl 3-(pyridin-2-ylamino)propanoate , the introduction of the pyridin-2-ylamino group creates a robust chromophore. indiamart.com The π-electron system of the pyridine (B92270) ring undergoes π → π* transitions upon absorption of UV light. Patent literature describing the synthesis of this compound specifies the use of HPLC with UV detection at a wavelength of 300 nm to monitor its formation and purity. google.com This indicates a significant absorbance maximum (λmax) around this wavelength, which is characteristic of the pyridinyl-amino moiety. The intensity of this absorption is directly proportional to the concentration of the compound, allowing for its precise quantification.
Table 2: UV-Vis Spectroscopic Data for an this compound Derivative
| Derivative Compound | Chromophore | Solvent System (Typical) | Reported λmax (nm) | Analytical Application |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Pyridin-2-ylamino | Acetonitrile/Water | ~300 google.com | HPLC-UV Detection google.com |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties (applied to analogues)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These studies on analogues of Ethyl 3-(diethylamino)propanoate, such as other β-amino acid esters and related structures, provide valuable information on their chemical reactivity and stability.
DFT studies on β-amino acids have been used to explore their conformational energies and the effects of solvation. scirp.org Such calculations help identify stable conformations and determine the relative energies between them. For instance, gas-phase calculations on β-alanine, a parent structure, have identified multiple stable conformations, with the minimum energy conformation being dependent on the specific dihedral angles. scirp.org These theoretical studies suggest that intramolecular hydrogen bonding can play a significant role in the stability of these conformations. scirp.org
Furthermore, DFT has been employed to investigate the electronic properties of polymers derived from β-amino esters, known as poly(β-amino esters) (PβAEs). rsc.orgrsc.org By using basis sets like B3LYP/6-31(G), researchers can determine physical descriptors and analyze the HOMO-LUMO band energy gap. rsc.org This information is crucial for understanding the electronic interactions between the polymer and other molecules, which can enhance their biological activity. rsc.org Theoretical studies on amino acid-based ionic liquids have also utilized DFT to analyze how the structure of the amino acid anion affects electrostatic forces and hydrogen bond interactions. nih.gov
Molecular Dynamics Simulations for Structural Stability (applied to analogues)
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and structural stability of molecules over time. For analogues of this compound, MD simulations can reveal how these molecules behave in a biological environment, such as in solution or near a receptor.
In studies of complex systems, MD simulations are used to assess the stability of ligand-receptor complexes. For example, in the investigation of potential inhibitors for SARS-CoV-2, MD simulations were performed on analogues of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate to determine their stability as potential oral drugs. researchgate.netfigshare.com These simulations can track the conformational changes of the molecule and its interactions with its environment, providing insights into its structural integrity and flexibility.
MD simulations have also been employed to understand the molecular mechanisms of interactions for various ligands with their receptors. For instance, adaptively biased MD simulations have been used to explore the interactions between μ-opioid receptor systems and fentanyl derivatives, revealing specific "microswitches" at the binding site that are crucial for receptor activation. nih.gov This level of detail is critical for understanding how small molecules can modulate the function of large biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling (applied to analogues)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogues of this compound, particularly those with local anesthetic properties like procaine and lidocaine, QSAR studies are instrumental in designing new compounds with improved efficacy. blogspot.commdpi.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. blogspot.com For local anesthetics, properties such as lipophilicity (related to hydrophobicity) and the nature of the chemical linkage (ester or amide) are critical determinants of their potency and duration of action. blogspot.com Hydrophobicity generally increases both the potency and the duration of action. blogspot.com
Three-dimensional (3D)-QSAR studies on lidocaine analogues targeting the Nav1.7 voltage-gated sodium channel have revealed that the presence of hydrophobic groups and specific steric parameters enhance the inhibitory activity. nih.gov Similarly, QSAR analyses of methcathinone analogues have shown that the steric bulk of substituents influences the drug's interaction with monoamine transporters, affecting its abuse potential. nih.gov These models provide valuable structural insights that can guide the design of new, more selective, and potent therapeutic agents. nih.gov
Molecular Docking Investigations for Ligand-Receptor Interactions (applied to analogues)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, docking studies are essential for understanding how they interact with biological targets, such as receptors and enzymes.
Docking studies have been widely used to investigate the ligand-receptor interactions of various bioactive compounds. For instance, in the study of lidocaine analogues as inhibitors of the Nav1.7 channel, molecular docking was used to analyze the binding affinity and interactions of these compounds with the voltage-sensing domain 4 (VSD4) of the channel. nih.gov Such analyses can identify key amino acid residues in the receptor's binding site that are crucial for ligand recognition and binding. nih.govresearchgate.net
In other studies, molecular docking has been used to predict the binding modes of novel heterocyclic compounds. researchgate.net For example, the binding of sevanol and its analogues to the ASIC1a channel was investigated using molecular docking to predict the binding site in the central vestibule of the channel. mdpi.com These computational predictions can then be validated by experimental methods like mutagenesis studies, providing a comprehensive understanding of the molecular basis of ligand-receptor interactions. mdpi.com
Prediction of Physicochemical Parameters Relevant to Reactivity and Application (e.g., log Kow, pKaH)
The physicochemical properties of a compound are critical for its reactivity, formulation, and application. Computational methods can be used to predict these properties for molecules like this compound. Key parameters include the logarithm of the octanol-water partition coefficient (log Kow or log P), which measures lipophilicity, and the acid dissociation constant (pKa), which indicates the acidity or basicity of a compound.
For this compound, the predicted XlogP3 value, a computational estimation of log P, is 1.2. nih.gov This value suggests a moderate degree of lipophilicity. The basicity of the compound is attributed to the tertiary diethylamino group. The pKa of the conjugate acid (pKaH) of diethylamine (B46881) is approximately 11.1, indicating that the diethylamino group in this compound will be protonated at physiological pH. nih.gov
Various computational models exist for predicting these parameters. Methodologies like the generalized interaction properties function (GIPF) can be used to predict a range of physicochemical properties, including boiling point and heats of vaporization, based on the molecular surface electrostatic potential. nih.gov Atom-based calculation methods have also been developed to predict log P and molar refractivity with high accuracy. researchgate.netsemanticscholar.org
Table of Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C9H19NO2 | nih.gov |
| Molecular Weight | 173.25 g/mol | nih.gov |
| XLogP3 (log Kow) | 1.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 6 | nih.gov |
Biological Activity and Biomedical Relevance
Modulation of Biological Activity through Diethylamino Group
The diethylamino group, a dialkylamino substituent, is a powerful modulator of a molecule's physicochemical and biological properties. As a strong electron-donating group, it can significantly influence the electronic distribution within a molecule, which in turn affects its photophysical properties such as fluorescence. This is particularly evident in fluorescent dyes like coumarins, where the diethylamino group can enhance quantum yield and shift emission spectra, making them ideal for bioimaging applications. ossila.com
Furthermore, the diethylamino group can impact a compound's solubility and its ability to cross biological membranes. Its basic nature allows for protonation under physiological conditions, forming a positively charged ammonium (B1175870) ion. This charge can be pivotal for interactions with biological targets, such as the negatively charged phosphate (B84403) backbone of DNA or specific amino acid residues in enzymes. In some molecular designs, the nitrogen atom of the diethylamino group can be quaternized, a strategy employed to enhance the localization of a molecule within specific cellular compartments like mitochondria. mdpi.com
In the context of drug design, the incorporation of a diethylamino group can lead to a variety of biological activities, including anticancer and antimicrobial effects. For instance, silicon(IV) phthalocyanines substituted with diethylamino-containing groups have shown potential as sensitizers in photodynamic and sonodynamic therapies for cancer and bacterial infections. mdpi.com The diethylamino moiety has also been incorporated into coumarin-based derivatives designed to inhibit enzymes implicated in Alzheimer's disease, demonstrating its versatility in targeting different pathological pathways. nih.gov
Anti-Proliferative Activity of Coumarin-Based Derivatives (e.g., HDAC inhibition)
A significant area of research involving the ethyl 3-(diethylamino)propanoate scaffold is the development of coumarin-based histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.
Researchers have designed and synthesized numerous coumarin-based HDAC inhibitors where the this compound moiety, or a derivative thereof, is often part of the "linker" region of the molecule. This linker connects the "cap" group (the coumarin (B35378) scaffold that interacts with the surface of the enzyme) to the "zinc-binding group" (which chelates a zinc ion in the active site of the HDAC enzyme). The nature and length of this linker are critical for optimizing the inhibitory activity of the compound.
For example, a series of coumarin-based N-hydroxycinnamamide derivatives were developed as potent HDAC inhibitors with significant anti-proliferative activity against several human cancer cell lines, including breast, liver, cervical, and colon cancer cells. nih.gov In these hybrid molecules, the core structure often includes a 7-diethylamino-coumarin as the cap group, which provides favorable interactions with the enzyme. The anti-proliferative effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
The table below summarizes the anti-proliferative activity of selected coumarin-based HDAC inhibitors, highlighting the range of cancer cell lines against which they have shown efficacy.
| Compound Type | Target Cancer Cell Lines | Observed Effects |
| Coumarin-based N-hydroxycinnamamides | MCF-7 (Breast), HepG2 (Liver), HeLa (Cervical), HCT-116 (Colon) | Potent HDAC inhibition, significant anti-proliferative activity. nih.gov |
| Coumarin-hydroxamic acid derivatives | Breast and prostate cancer cell lines | Inhibition of cell proliferation, induction of gene regulation changes. |
| 3-Nitro-2H-chromene derivatives | K562 (Leukemia), A549 (Lung), MCF-7 (Breast), PC3 (Prostate), HeLa (Cervical) | Good growth inhibitory activity, often more potent than reference drugs. |
Development as Mitochondria-Targeting Probes for Anticancer Research (for conjugates)
The unique bioenergetic state of cancer cells, characterized by an elevated mitochondrial membrane potential, has made mitochondria an attractive target for anticancer therapies. This has spurred the development of molecules capable of selectively accumulating within these organelles. The 7-(diethylamino)coumarin core, a key feature of many derivatives of this compound, is a popular fluorophore used in the design of such mitochondria-targeting probes.
These probes are often chimeric molecules, where the fluorescent 7-(diethylamino)coumarin is conjugated to a mitochondria-targeting moiety, such as the lipophilic triphenylphosphonium (TPP) cation. The positive charge of the TPP cation drives the accumulation of the conjugate within the negatively charged mitochondrial matrix.
Once localized in the mitochondria, these fluorescent probes can be used for various applications in anticancer research. For instance, they can be designed to monitor fluctuations in the levels of specific molecules within the mitochondria, such as hydrogen cyanide, which has been implicated in cellular signaling and toxicology. nih.gov Probes that respond to changes in the mitochondrial environment, such as viscosity or the presence of reactive oxygen species, are also being developed. nih.gov
Beyond imaging, the principle of mitochondria-targeting can be extended to the delivery of therapeutic agents. By attaching an anticancer drug to a mitochondria-targeting group, it is possible to increase the drug's concentration at its site of action, thereby enhancing its efficacy and potentially reducing side effects. Dihydroartemisinin, a potent antimalarial with anticancer properties, has been conjugated to a TPP cation to create mitochondria-targeted derivatives with significantly enhanced antitumor activity. nih.gov
General Medicinal Chemistry Significance
The structural features of this compound lend it broad significance in medicinal chemistry beyond its use in coumarin-based HDAC inhibitors. The diethylaminopropionamido group, for example, has been incorporated into the structure of anthraquinones, a class of compounds known for their anticancer properties. This modification, which introduces a positively charged side chain, is designed to mimic the structure of established anticancer drugs like mitoxantrone, and has been shown to result in significant inhibition of cancer cell growth in vitro. nih.gov
The versatility of the diethylamino group is further highlighted by its presence in a wide range of bioactive molecules. From its historical use in the antimalarial drug chloroquine (B1663885) to its incorporation in modern pharmaceuticals, this functional group has proven to be a valuable component in the medicinal chemist's toolbox. Its ability to modulate a molecule's solubility, basicity, and potential for hydrogen bonding makes it a key determinant of pharmacokinetic and pharmacodynamic properties.
Environmental Impact and Green Chemistry Considerations
Biodegradability Studies
Specific biodegradability studies on Ethyl 3-(diethylamino)propanoate are not extensively documented in publicly available literature. However, its chemical structure as an amino acid ester suggests a potential for enzymatic hydrolysis. The ester linkage is susceptible to cleavage by esterases, and the amino group can be targeted by other microbial enzymes.
Research on related compounds, such as amino-acid-based poly(ester amides) (PEAs), indicates that materials with ester bonds are subject to biodegradation. tandfonline.comnih.gov These studies have shown that enzymes like lipases and proteases can catalyze the hydrolysis of ester bonds, leading to the breakdown of the polymer chain. tandfonline.comnih.gov The rate of this degradation is influenced by factors such as the hydrophobicity of the molecule and the density of ester bonds. tandfonline.com For instance, in vitro studies on biodegradable amino-ester nanomaterials demonstrated that over 50% of certain amino-ester compounds degraded within 24 hours in the presence of esterase. nih.gov This susceptibility to enzymatic action is a key indicator of potential biodegradability.
The general mechanism for the biodegradation of such esters involves the enzymatic hydrolysis of the ester bond to yield an alcohol (ethanol) and a carboxylic acid (3-(diethylamino)propanoic acid). These smaller, more polar molecules can then be further metabolized by microorganisms.
Table 1: Factors Influencing the Biodegradation of Related Amino-Ester Compounds
| Factor | Influence on Biodegradation Rate | Rationale |
| Enzyme Presence | Increases | Esterases, lipases, and proteases catalyze the hydrolysis of the ester bond. tandfonline.comnih.govnih.gov |
| Ester Bond Density | Increases | A higher number of ester linkages per molecule provides more sites for enzymatic attack. tandfonline.com |
| Steric Hindrance | Decreases | Bulky functional groups near the ester chain can hinder enzyme access, slowing degradation. nih.gov |
| Hydrophobicity | Variable | Can influence enzyme affinity and the mechanism of surface erosion. tandfonline.com |
While direct data is lacking, the principles derived from studies on analogous compounds suggest that this compound is likely to be biodegradable. Standardized tests, such as the "MITI-I test," could confirm if it meets the criteria for being "ready-biodegradable," which requires a biological oxygen demand (BOD) of ≥60% of the theoretical oxygen demand (ThOD) over 28 days. nih.gov
Ecotoxicity and Environmental Fate Assessment
The environmental fate of a chemical is governed by its physical-chemical properties, such as water solubility, vapor pressure, and partition coefficients. epa.gov As an ester, this compound can undergo abiotic hydrolysis, especially in alkaline conditions, which would break it down into ethanol (B145695) and 3-(diethylamino)propanoic acid. epa.gov The presence of various mineral surfaces in the environment can also influence the rate of this hydrolysis. epa.gov
Regarding ecotoxicity, hazard data for the related compound ethyl propionate (B1217596) indicates it is "Toxic to aquatic life" (H401). sigmaaldrich.com Safety data for other similar structures, like ethyl 3-(methylamino)propanoate, show hazard statements for causing severe skin burns and eye damage (H314) and potential respiratory irritation (H335). nih.gov Tertiary amines as a class can have varying toxicological profiles, with some having the potential for bioactivation into reactive intermediates. nih.gov
Table 2: GHS Hazard Statements for Structurally Related Compounds
| Compound | CAS Number | GHS Hazard Statement(s) | Source(s) |
| Ethyl propionate | 105-37-3 | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH401: Toxic to aquatic life | sigmaaldrich.com |
| Ethyl 3-(dimethylamino)propanoate | 20120-21-2 | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | sigmaaldrich.com |
| Ethyl 3-(methylamino)propanoate | 6203-82-3 | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation | nih.gov |
Given this information, a precautionary approach would suggest that this compound may exhibit similar aquatic toxicity and irritant properties. A full assessment would require empirical testing on various organisms (e.g., algae, daphnia, fish) to determine its specific toxicological endpoints.
Contribution to Green Analytical Chemistry Principles
Green analytical chemistry aims to reduce the environmental impact of analytical methods, often by replacing hazardous solvents with safer alternatives. This compound possesses properties that could make it a candidate for a green solvent. Its parent compound, ethyl propanoate, is considered a potential green solvent due to its low toxicity, high solvency, and derivation from renewable resources (ethanol and propionic acid). patsnap.com
The principles of green chemistry encourage the use of substances that are less hazardous and the design of processes that are more energy-efficient. mdpi.com this compound, as a derivative of β-alanine, could potentially be sourced from bio-based feedstocks, aligning with the principle of using renewable resources. Its properties as a solvent, particularly its ability to dissolve a range of organic compounds, could allow it to replace more hazardous solvents like chlorinated hydrocarbons or aprotic polar solvents in certain analytical applications, such as chromatography or extraction. patsnap.com
Design Strategies for Sustainable Chemical Processes
The sustainable production of chemicals focuses on maximizing efficiency while minimizing waste and the use of hazardous substances. mdpi.com For this compound, sustainable process design can be approached from several angles.
One key strategy is the use of biocatalysis. The synthesis of esters, including ethyl propanoate, has been successfully demonstrated using enzymatic processes. patsnap.com Utilizing enzymes like esterases to catalyze the esterification reaction can lead to milder reaction conditions (lower temperatures and pressures), which reduces energy consumption by up to 30% and results in high selectivity and yields exceeding 95%. patsnap.com This approach could be adapted for the synthesis of this compound.
Another strategy involves the use of renewable, bio-based feedstocks. patsnap.com The ethyl group can be sourced from bioethanol, and the 3-(diethylamino)propanoate moiety could potentially be derived from β-alanine, an amino acid, through green synthetic routes.
Modern synthetic methods for creating tertiary amines also align with green chemistry principles. Strategies that avoid traditional protection/deprotection sequences, which are atom-inefficient, are preferred. nih.gov Catalytic methods, including those that enable C-H functionalization, offer more direct and less wasteful routes to complex amines. acs.org For instance, the synthesis of tertiary amines can be achieved through catalytic reactions that are more atom-economical than classical methods. researchgate.net Designing a manufacturing process for this compound that incorporates these principles—such as enzymatic catalysis, bio-based feedstocks, and atom-economical C-N bond formation—would represent a significant step towards a sustainable chemical process. mdpi.com
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Catalytic Systems
Current synthetic methodologies for similar amino propanoates can be hampered by challenges such as low yields (around 30-52%) and extended reaction times, sometimes reaching up to 100 hours. google.com Future research is actively moving towards overcoming these limitations. One promising avenue is the development and implementation of advanced catalytic systems. For instance, the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, has been achieved using trifluoromethanesulfonic acid as a catalyst to improve reaction efficiency. google.comchemicalbook.com
Development of Advanced Functional Materials Utilizing Ethyl 3-(Diethylamino)propanoate
The unique molecular structure of this compound, featuring a tertiary amine group, makes it a candidate for incorporation into advanced functional materials. An emerging application for similar amine derivatives is in the field of carbon capture. Research has shown that amine derivatives can act as accelerants in solvent systems designed for the capture of CO2 from flue gas. google.com Specifically, a structurally related compound, 3-(diethylamino)-1,2-propanediol, was found to increase the rate of CO2 absorption when added to a solvent system. google.com
This suggests a potential future where this compound could be investigated for similar roles. It could serve as a key building block or additive in the formulation of next-generation solvents for post-combustion carbon capture (PCC) processes. google.com Further research could explore its efficacy as a gas capture accelerant or its use as a monomer for creating specialized polymers with tailored properties for gas separation membranes or other material science applications.
In-depth Mechanistic Studies of SHS Behavior and Applications
The behavior of this compound under conditions of Self-propagating High-temperature Synthesis (SHS) remains a largely unexplored frontier. SHS is a process used to create advanced materials by initiating a strong exothermic reaction that propagates through the reactants. Currently, there is a lack of published research investigating whether this compound can exhibit SHS behavior.
Therefore, a crucial future research direction is the initiation of fundamental studies in this area. This would involve systematic thermal analysis to determine its exothermic potential and the conditions required to trigger a self-sustaining reaction. Subsequent in-depth mechanistic studies would be necessary to understand the reaction pathways, the nature of the propagating wave, and the characteristics of the resulting products. Such research could open pathways to novel, energy-efficient methods for producing new materials derived from this precursor.
Comprehensive Toxicological and Ecotoxicological Assessments
While basic safety information for this compound and its analogs is available, including GHS hazard statements indicating it can be a combustible liquid and cause skin and eye irritation, comprehensive toxicological and ecotoxicological data are lacking. sigmaaldrich.comsigmaaldrich.com For instance, a search for quantitative risk assessment values for a related derivative on platforms like the Integrated Risk Information System (IRIS) reveals no available data. epa.gov This data gap highlights a critical need for future research.
Comprehensive assessments are required to establish a complete safety profile for handling, storage, and disposal. This involves conducting detailed studies on acute and chronic toxicity, mutagenicity, and carcinogenicity. Furthermore, ecotoxicological studies are essential to understand the compound's potential impact on aquatic and terrestrial ecosystems, including its persistence, bioaccumulation, and mobility. Generating this data and integrating it into resources like the EPA's CompTox Chemicals Dashboard would be a key step towards ensuring environmental stewardship and occupational safety as the compound's applications expand. epa.gov
Computational Design and Predictive Modeling for Structure-Activity Relationships and Environmental Impact
Computational chemistry offers a powerful tool for accelerating research into this compound while minimizing experimental costs and time. Predictive models can be built using existing data on the compound and its analogs. Basic molecular descriptors and predicted properties are already available. uni.lunist.gov
Future research will focus on leveraging this information to develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of new derivatives, guiding synthetic efforts towards compounds with enhanced efficacy for specific biomedical applications. nih.gov Concurrently, predictive modeling can be used for in silico toxicological assessments, forecasting potential hazards such as aquatic toxicity or skin sensitization before a compound is ever synthesized. chemchart.com This approach aligns with the principles of green chemistry by reducing the need for extensive animal testing and allowing for the early-stage design of safer, more environmentally benign molecules.
| Predicted Property | Value | Source |
| Molecular Formula | C9H19NO2 | uni.lu |
| Monoisotopic Mass | 173.14159 Da | uni.lu |
| XlogP | 1.2 | uni.lu |
| InChIKey | QDISKADULUYVBM-UHFFFAOYSA-N | uni.lunist.gov |
| Predicted Collision Cross Section (CCS) using CCSbase | ||
| [M+H]+ | 141.9 Ų | uni.lu |
| [M+Na]+ | 147.4 Ų | uni.lu |
| [M-H]- | 143.3 Ų | uni.lu |
This table contains computationally predicted data and is intended for research and modeling purposes.
Expansion of Biological and Biomedical Applications and Derivative Synthesis
The potential of this compound as a scaffold for developing new therapeutic agents is a significant area for future exploration. This is underscored by the role of a similar structure, ethyl 3-(pyridin-2-ylamino)propanoate, which serves as a crucial intermediate in the synthesis of dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an oral anticoagulant. google.comchemicalbook.com
This precedent suggests that this compound itself could be a valuable starting material for creating novel bioactive compounds. Future research will likely involve the synthesis of a diverse library of its derivatives, modifying its core structure to modulate its physicochemical and biological properties. These new compounds would then be subjected to high-throughput screening against various biological targets to identify potential leads for drug discovery programs. The existence of patents related to similar amino acid esters further indicates the recognized potential of this chemical class in the biomedical field. nih.gov
Q & A
Q. What are the recommended analytical techniques for characterizing Ethyl 3-(diethylamino)propanoate and its derivatives?
To ensure accurate structural elucidation and purity assessment, researchers should employ a combination of:
- Gas Chromatography with Flame Ionization Detection/Mass Spectrometry (GC-FID/MS): Effective for identifying volatile derivatives and quantifying monomeric products in reaction mixtures .
- Heteronuclear Single Quantum Coherence (HSQC) NMR: Resolves complex proton-carbon correlations, particularly for tracking lignin-derived analogs or substituent interactions in related esters .
- Elemental Analysis via Van Krevelen Diagrams: Maps H/C and O/C ratios to confirm functional group modifications during synthesis .
Q. What synthetic strategies are commonly used to prepare this compound analogs?
Key methodologies include:
- Reductive Amination: Reacting ethyl 3-oxopropanoate with diethylamine under hydrogenation or catalytic transfer conditions.
- Carbodiimide-Mediated Coupling (e.g., CDI): Used to conjugate amines to ester intermediates, as demonstrated in dabigatran etexilate synthesis .
- Protection/Deprotection Strategies: For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups to prevent undesired side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions often arise from overlapping signals (e.g., in -NMR) or impurities. A systematic approach includes:
- Cross-Validation with Multiple Techniques: Pair HSQC NMR with GC-FID/MS to confirm monomer identity and rule out byproducts .
- Isotopic Labeling: Introducing - or -labels to track specific functional groups during reaction monitoring.
- Computational Modeling: Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .
Q. What mechanistic insights govern the stabilization of this compound in catalytic systems?
In metal-catalyzed reactions (e.g., lignin depolymerization), stabilization involves:
- Reductive Chemistry: Heterogeneous catalysts (e.g., Pd/C) hydrogenate reactive intermediates, preventing recombination of lignin-derived fragments .
- Solvent Effects: Polar aprotic solvents (e.g., tetrahydrofuran) enhance solubility of intermediates, reducing side reactions.
- Kinetic Control: Optimizing temperature and residence time to favor monomer formation over polymerization .
Q. How can researchers assess the biological activity of this compound derivatives?
A tiered experimental design is recommended:
- In Vitro Screening: Use acetylcholinesterase (AChE) inhibition assays, as seen with structurally related piperazine esters (e.g., non-competitive inhibition studies) .
- Metabolic Pathway Profiling: Isotope tracing (e.g., -labeled compounds) to map interactions with biomolecules .
- In Vivo Models: Rodent studies with controlled dosing to evaluate pharmacokinetics and toxicity, adhering to ethical guidelines for participant selection and data collection .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound analogs?
- Multivariate Regression: Correlate substituent electronic parameters (Hammett σ) with biological activity.
- Principal Component Analysis (PCA): Reduce dimensionality in datasets combining spectroscopic, synthetic, and bioactivity data .
- Dose-Response Modeling: Use nonlinear regression (e.g., Hill equation) to quantify enzyme inhibition efficacy .
Table 1: Comparison of Analytical Techniques for this compound Derivatives
| Technique | Application | Sensitivity | Limitations | Reference |
|---|---|---|---|---|
| GC-FID/MS | Volatile monomer quantification | ppm-level | Requires derivatization | |
| HSQC NMR | Structural elucidation | High | Limited to soluble samples | |
| Elemental Analysis | Functional group confirmation | Moderate | Insufficient for isomers |
Ethical and Methodological Considerations
Q. How should researchers address reproducibility challenges in synthesizing this compound analogs?
- Detailed Reaction Logs: Document temperature, solvent purity, and catalyst loading rigorously.
- Open Data Sharing: Deposit raw NMR/GC-MS spectra in repositories (e.g., PubChem) for peer validation .
- Collaborative Verification: Partner with independent labs to replicate key findings, as emphasized in pharmaceutical impurity profiling guidelines .
Q. What ethical frameworks apply to studies involving bioactive derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
